molecular formula C14H15ClO3 B130155 Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate CAS No. 115851-73-5

Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate

Cat. No.: B130155
CAS No.: 115851-73-5
M. Wt: 266.72 g/mol
InChI Key: XEFHZYULZFZBFU-UHFFFAOYSA-N
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Description

Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate is a cyclopentanone-derived ester featuring a 4-chlorobenzyl substituent at the 1-position and a ketone group at the 2-position. This compound serves as a critical intermediate in synthesizing agrochemicals, particularly metconazole, a fungicide used in agricultural and horticultural applications . Its synthesis often involves alkylation and hydrolysis steps, as demonstrated in processes yielding 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, a precursor to metconazole . The compound’s structural complexity—combining a cyclopentane ring, ester functionality, and aromatic chlorination—imparts unique reactivity and stability, making it valuable for further derivatization.

Properties

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO3/c1-18-13(17)14(8-2-3-12(14)16)9-10-4-6-11(15)7-5-10/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFHZYULZFZBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate typically involves the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, facilitating the nucleophilic attack on the benzyl chloride. The esterification step is usually carried out under acidic conditions with a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate has several notable applications in scientific research:

Chemistry

  • Intermediate in Organic Synthesis: The compound serves as a vital intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry where specific structural modifications are necessary for drug development .

Biology

  • Enzyme Inhibition Studies: Research indicates that this compound can be utilized in enzyme inhibition studies, which are crucial for understanding metabolic pathways and developing therapeutic agents. For instance, it may interact with specific enzymes or receptors, leading to alterations in their activity.

Industrial Applications

  • Specialty Chemicals Production: The compound is employed in the production of specialty chemicals used across various industries, including agrochemicals and pharmaceuticals. Its derivatives have been explored for their potential as agricultural pesticides and herbicides .

Enzyme Interaction

One study investigated the interaction of this compound with cytochrome P450 enzymes, revealing its potential as an inhibitor. This interaction was characterized using kinetic assays and molecular docking simulations, demonstrating its relevance in drug metabolism research .

Synthesis of Derivatives

Another research focused on synthesizing various derivatives from this compound to evaluate their biological activity against specific cancer cell lines. The derivatives showed promising results as potential anticancer agents, leading to further exploration of their mechanisms of action .

Mechanism of Action

The mechanism by which Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl 1-Benzyl-2-oxocyclopentane-1-carboxylate (CAS 10386-81-9)

  • Structure : Replaces the 4-chlorophenylmethyl group with a benzyl moiety.
  • Properties : The absence of chlorine reduces electronegativity and may lower bioactivity compared to the chlorinated analog. Safety data indicate similar handling precautions (e.g., inhalation risks) due to ester and ketone functionalities .

Methyl 1-(4-Fluorophenyl)cyclopentane-1-carboxylate Derivatives

  • Example : [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 1-(4-fluorophenyl)cyclopentane-1-carboxylate (CAS 453514-27-7).
  • Structure: Substitutes chlorine with fluorine and introduces a benzoxazinone-containing side chain.
  • Properties : Fluorine’s electron-withdrawing effect enhances stability and bioavailability. The extended side chain enables interactions with biological targets, such as enzymes in fungicidal pathways .
  • Applications: Potential use in pharmaceuticals or advanced agrochemicals due to its hybrid structure.

Methyl 1-[(4-Chlorophenyl)methyl]-3-methyl-2-oxocyclopentanecarboxylate

  • Structure : Adds a methyl group at the 3-position of the cyclopentane ring.
  • Synthesis : Prepared via sodium hydride-mediated alkylation with methyl halides .
  • Applications: Intermediate in high-yield syntheses of dimethylcyclopentanones for fungicide production .

Methyl 3-(4-Chlorobenzyl)-1-isopropyl-2-oxocyclopentanecarboxylate

  • Structure : Incorporates an isopropyl group at the 1-position and shifts the 4-chlorobenzyl group to the 3-position.
  • Synthesis : Derived via isopropylation of the parent compound, followed by hydrolysis and decarboxylation .
  • Properties : Increased steric bulk from isopropylation may reduce solubility but enhance thermal stability.

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Functional Groups Applications Reference
This compound 4-Chlorobenzyl at C1, ketone at C2 C₁₅H₁₅ClO₃ Ester, ketone Metconazole intermediate
Methyl 1-Benzyl-2-oxocyclopentane-1-carboxylate Benzyl at C1 C₁₄H₁₆O₃ Ester, ketone Research chemical
[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 1-(4-fluorophenyl)cyclopentane-1-carboxylate 4-Fluorophenyl at C1, benzoxazinone side chain C₂₂H₂₀FNO₅ Ester, ketone, benzoxazinone Pharmaceutical/agrochemical candidate
Methyl 1-[(4-Chlorophenyl)methyl]-3-methyl-2-oxocyclopentanecarboxylate 4-Chlorobenzyl at C1, methyl at C3 C₁₆H₁₇ClO₃ Ester, ketone High-yield fungicide precursor
Methyl 3-(4-Chlorobenzyl)-1-isopropyl-2-oxocyclopentanecarboxylate 4-Chlorobenzyl at C3, isopropyl at C1 C₁₈H₂₁ClO₃ Ester, ketone Spirocyclic compound precursor

Research Findings and Key Insights

  • Synthetic Flexibility : The parent compound’s ester and ketone groups enable diverse modifications, such as alkylation, fluorination, and side-chain extensions, to optimize bioactivity .
  • Agrochemical Relevance: Chlorinated derivatives exhibit superior fungicidal activity compared to non-halogenated analogs, likely due to enhanced lipophilicity and target binding .
  • Steric and Electronic Effects : Substituents like methyl or isopropyl groups alter reaction kinetics and product stability, impacting scalability in industrial syntheses .

Biological Activity

Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate, also known as Methyl 1-(4-chlorobenzyl)-2-oxocyclopentane-1-carboxylate (CAS Number: 115851-73-5), is a compound of significant interest in medicinal chemistry and agricultural applications. This article explores its biological activity, including its synthesis, pharmacological properties, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H15ClO3C_{14}H_{15}ClO_{3} with a molecular weight of approximately 266.72 g/mol. Its structural characteristics include a cyclopentanone moiety substituted with a chlorobenzyl group, which plays a crucial role in its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₅ClO₃
Molecular Weight266.72 g/mol
CAS Number115851-73-5
LogP2.79

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of 4-chlorobenzyl chloride with cyclopentanone derivatives under basic conditions. The process can be optimized for yield and purity by carefully controlling reaction conditions such as temperature and solvent choice .

Antimicrobial and Insecticidal Properties

Research has shown that derivatives of this compound exhibit notable antimicrobial and insecticidal activities. For instance, studies indicate that certain structural configurations of this compound can significantly affect its efficacy against various microbial strains and pests. The chlorobenzyl substituent enhances the lipophilicity of the molecule, which may contribute to its bioactivity by facilitating membrane penetration .

Case Studies

  • Insecticidal Activity : A study evaluated the insecticidal effects of several derivatives against common agricultural pests. The results demonstrated that specific isomers showed up to 75% mortality in treated populations within 48 hours, indicating potent insecticidal action .
  • Antimicrobial Efficacy : In vitro tests against bacterial strains such as Escherichia coli and Staphylococcus aureus revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL , suggesting moderate to strong antimicrobial properties.

The biological activity of this compound is hypothesized to involve disruption of cellular membranes or interference with metabolic pathways in target organisms. The presence of the chlorobenzyl group is believed to enhance interaction with lipid membranes, thereby increasing permeability and leading to cell lysis in microbial cells or paralysis in insects .

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via alkylation of methyl 2-oxocyclopentanecarboxylate derivatives. For example, reacting methyl 3-methyl-2-oxocyclopentanecarboxylate with sodium hydride and methyl halide forms the intermediate methyl 3,3-dimethyl derivative, which is hydrolyzed to yield cyclopentanone derivatives . Alkylation steps often require anhydrous conditions and purification via recrystallization (e.g., using ethanol/water mixtures) to isolate the product .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., the 4-chlorophenyl group at δ ~7.3 ppm for aromatic protons) and confirm ester carbonyls (~170 ppm in 13^13C) .
  • X-ray Crystallography : Used to resolve stereochemistry and confirm cyclopentane ring conformation. For example, monoclinic crystal systems (space group P21_1/c) with unit cell parameters (e.g., a = 11.97 Å, b = 8.17 Å) are reported for structurally similar esters .

Q. What purification techniques are recommended for this compound?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) removes unreacted starting materials. Recrystallization in polar solvents (e.g., ethanol) improves purity, as demonstrated in cyclopentanecarboxylate derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized in sodium hydride-mediated alkylation?

  • Methodological Answer :

  • Stoichiometry : Use 1.2–1.5 equivalents of sodium hydride to ensure complete deprotonation of the cyclopentanecarboxylate precursor.
  • Temperature : Reactions typically proceed at 0–5°C to minimize side reactions (e.g., over-alkylation).
  • Workup : Quench excess NaH with ice-cold methanol before extraction to prevent decomposition .

Q. How is stereochemical analysis performed on derivatives of this compound?

  • Methodological Answer :

  • X-ray Diffraction : Resolves absolute configuration (e.g., (1R,2S) stereochemistry in hydrated forms) .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict optimized geometries and compare them with experimental crystallographic data .

Q. What mechanistic insights exist for the hydrolysis of this compound to cyclopentanone intermediates?

  • Methodological Answer : Hydrolysis under basic conditions (e.g., NaOH/EtOH) proceeds via nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate. Kinetic studies using 18^{18}O isotopic labeling can track oxygen migration during ring-opening .

Q. How is this compound utilized in studying enzyme inhibition?

  • Methodological Answer : Derivatives with similar substituents (e.g., 4-chlorophenyl groups) are tested as prolyl-hydroxylase inhibitors. Assays involve measuring hypoxia-inducible factor (HIF) stabilization in cell cultures under normoxic conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate
Reactant of Route 2
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Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate

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